N-methyl-N-(3-methylbenzyl)guanidine sulfate
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Overview
Description
N-methyl-N-(3-methylbenzyl)guanidine sulfate is a chemical compound with the molecular formula C10H17N3O4S It is a derivative of guanidine, a compound known for its strong basicity and ability to form stable complexes with various metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(3-methylbenzyl)guanidine sulfate typically involves the reaction of N-methylguanidine with 3-methylbenzyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(3-methylbenzyl)guanidine sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in organic solvents, often with the addition of a base to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-(3-methylbenzyl)guanidine oxide, while substitution with an amine could produce N-methyl-N-(3-methylbenzyl)guanidine amine derivatives.
Scientific Research Applications
N-methyl-N-(3-methylbenzyl)guanidine sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions. It can also be used in the development of biosensors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-(3-methylbenzyl)guanidine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This binding can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the particular application and target of interest.
Comparison with Similar Compounds
Similar Compounds
N-methylguanidine: A simpler derivative of guanidine with similar basicity but lacking the benzyl group.
N-benzylguanidine: Contains a benzyl group but lacks the methyl substitution on the nitrogen atom.
N-methyl-N-phenylguanidine: Similar structure but with a phenyl group instead of a methylbenzyl group.
Uniqueness
N-methyl-N-(3-methylbenzyl)guanidine sulfate is unique due to the presence of both the methyl and 3-methylbenzyl groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
1-methyl-1-[(3-methylphenyl)methyl]guanidine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.H2O4S/c1-8-4-3-5-9(6-8)7-13(2)10(11)12;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPZGOJWJMXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)C(=N)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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